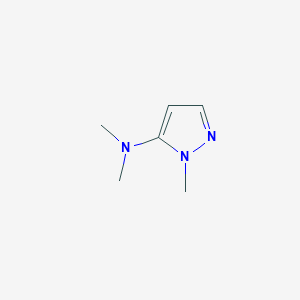

N,N,1-Trimethyl-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H11N3 |

|---|---|

Molecular Weight |

125.17 g/mol |

IUPAC Name |

N,N,2-trimethylpyrazol-3-amine |

InChI |

InChI=1S/C6H11N3/c1-8(2)6-4-5-7-9(6)3/h4-5H,1-3H3 |

InChI Key |

CFBDYBKDLJMLPW-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC=N1)N(C)C |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of N,n,1 Trimethyl 1h Pyrazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. For N,N,1-Trimethyl-1H-pyrazol-5-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic connectivity and chemical environment.

The 1D ¹H and ¹³C NMR spectra offer the initial and most direct information regarding the hydrogen and carbon framework of the molecule.

The ¹H NMR spectrum is anticipated to display four distinct signals, corresponding to the four unique proton environments in the molecule: the two protons on the pyrazole (B372694) ring (H-3 and H-4), the protons of the methyl group attached to the ring nitrogen (N1-CH₃), and the protons of the two methyl groups on the exocyclic amine (N(CH₃)₂). The protons on the pyrazole ring, H-3 and H-4, would appear as doublets due to vicinal coupling to each other. The methyl groups would each appear as singlets due to the absence of adjacent protons.

The ¹³C NMR spectrum is expected to show five distinct signals, one for each unique carbon atom. This includes the three carbon atoms of the pyrazole ring (C-3, C-4, and C-5) and the two types of methyl carbons (N1-CH₃ and N(CH₃)₂). The chemical shifts of these carbons are influenced by their electronic environment within the heterocyclic system. For instance, carbons adjacent to nitrogen atoms typically appear at characteristic downfield shifts.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-3 | 7.0 - 7.5 | Doublet (d) | 1H |

| H-4 | 5.5 - 6.0 | Doublet (d) | 1H |

| N1-CH₃ | 3.5 - 4.0 | Singlet (s) | 3H |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 | 135 - 145 |

| C-4 | 90 - 100 |

| C-5 | 145 - 155 |

| N1-CH₃ | 35 - 45 |

While 1D NMR provides essential data, 2D NMR experiments are crucial for confirming the precise connectivity of atoms. emerypharma.com Techniques such as COSY, HSQC, and HMBC are routinely employed for this purpose. sdsu.eduyoutube.com

¹H-¹H Correlation Spectroscopy (COSY): The COSY experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, the most significant cross-peak would be observed between the signals corresponding to H-3 and H-4, confirming their adjacent positions on the pyrazole ring. The absence of other correlations from the methyl singlets would verify their isolation from other proton-bearing atoms.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). emerypharma.comyoutube.com This technique would allow for the unambiguous assignment of the pyrazole ring carbons C-3 and C-4 by correlating their signals to the previously assigned H-3 and H-4 proton signals. Similarly, the N1-CH₃ and N(CH₃)₂ carbon signals would be confirmed by their correlation to the respective methyl proton singlets.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is vital for establishing long-range connectivity by detecting correlations between protons and carbons separated by two or three bonds (²JCH and ³JCH). youtube.com This is particularly useful for assigning quaternary carbons and linking different fragments of a molecule. Key expected HMBC correlations for this compound would include:

A correlation from the N1-CH₃ protons to the C-5 ring carbon.

Correlations from the N(CH₃)₂ protons to the C-5 ring carbon.

Correlations from the H-4 proton to carbons C-3 and C-5.

A correlation from the H-3 proton to carbon C-5. These correlations would definitively confirm the substitution pattern of the pyrazole ring.

Pyrazoles are well-known to exhibit prototropic tautomerism, which can complicate spectral interpretation due to the presence of multiple interconverting species in solution. mdpi.comresearchgate.net This phenomenon typically involves the migration of a proton between the two ring nitrogen atoms (annular tautomerism). researchgate.net For pyrazol-5-amines, in addition to annular tautomerism, side-chain tautomerism (amino-imino) is also a theoretical possibility. mdpi.com

However, the structure of this compound precludes these tautomeric equilibria. The presence of a methyl group on the N1 nitrogen atom effectively "blocks" annular tautomerism, as there is no mobile proton on a ring nitrogen. fu-berlin.de Similarly, the presence of two methyl groups on the exocyclic amino group prevents the formation of an imino tautomer. Consequently, this compound exists as a single, fixed tautomeric form. This structural rigidity simplifies its NMR spectra, as the observed signals correspond to a single chemical entity rather than a dynamic equilibrium mixture, which is often a challenge in the analysis of other substituted pyrazoles. mdpi.com

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nih.gov These methods are excellent for identifying the functional groups present and characterizing the molecular framework.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups. The high-wavenumber region would be dominated by C-H stretching vibrations from the methyl groups and the pyrazole ring. The fingerprint region (below 1600 cm⁻¹) would contain a series of complex bands arising from C=C and C=N stretching vibrations of the pyrazole ring, as well as various bending and deformation modes. The absence of N-H stretching bands (typically found around 3300-3500 cm⁻¹) would be a key indicator confirming the tertiary nature of the exocyclic amine and the N-substituted pyrazole ring.

Table 3: Predicted Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H stretching | Aromatic-like (pyrazole ring) | 3100 - 3000 | Medium-Weak |

| C-H stretching | Aliphatic (methyl groups) | 3000 - 2850 | Strong |

| C=N stretching | Pyrazole Ring | 1620 - 1550 | Medium-Strong |

| C=C stretching | Pyrazole Ring | 1550 - 1450 | Medium-Strong |

| CH₃ bending | Methyl Groups | 1470 - 1430 | Medium |

A more detailed analysis of the vibrational spectra allows for the identification of signatures specific to the pyrazole core and its substituents.

Pyrazole Ring Vibrations: The pyrazole ring gives rise to several characteristic vibrations. The ring stretching modes, involving coupled C=C and C=N vibrations, typically appear in the 1400-1620 cm⁻¹ region. derpharmachemica.com In-plane and out-of-plane C-H bending vibrations for the two hydrogens on the ring would also be present, although they may be less intense. Ring deformation modes are expected at lower frequencies, often below 700 cm⁻¹. derpharmachemica.com

Amine Substituent Vibrations: The N,N-dimethylamino group and the N-methyl group contribute distinct spectral features. The symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl groups are expected in the 2850-3000 cm⁻¹ range. derpharmachemica.com Symmetric and asymmetric CH₃ deformation (bending) modes would appear around 1450 cm⁻¹ and 1375 cm⁻¹, respectively. The C-N stretching vibration of the tertiary amine is a key signature, typically found in the 1200-1350 cm⁻¹ region. The vibration associated with the N1-CH₃ bond would also contribute to the complex pattern in the fingerprint region.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides critical information regarding the mass-to-charge ratio of ionized molecules. This data is instrumental in confirming the molecular weight and elemental composition of a compound and offers deep insights into its chemical structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unequivocal determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places), HRMS can distinguish between molecules that have the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C6H11N3. The theoretical exact mass can be calculated by summing the precise masses of its constituent atoms (C: 12.000000, H: 1.007825, N: 14.003074). An experimentally obtained HRMS value that matches this theoretical mass within a narrow tolerance (e.g., ±5 ppm) provides definitive confirmation of the molecular formula. While specific experimental data for this exact compound is not detailed in the reviewed literature, the technique is routinely applied to characterize novel pyrazole derivatives mdpi.com. The high-resolution mass spectrum provides robust evidence for the identity of the synthesized product mdpi.com.

| Parameter | Value |

|---|---|

| Molecular Formula | C6H11N3 |

| Theoretical Exact Mass | 125.09530 Da |

| Nominal Mass | 125 Da |

Electron Ionization Mass Spectrometry (EI-MS) provides a molecular fingerprint by inducing fragmentation of the parent molecule. The resulting fragmentation pattern is characteristic of the compound's structure and helps to elucidate the connectivity of its atoms. For this compound, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight.

The fragmentation of pyrazoles can be complex, often involving the loss of N2 or HCN from the heterocyclic ring researchgate.net. For amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) is a dominant fragmentation pathway libretexts.org. Based on these principles, the mass spectrum of this compound would be predicted to show key fragments arising from:

Alpha-cleavage: Loss of a methyl radical (•CH3) from the dimethylamino group to form a stable iminium cation.

Ring Fragmentation: Cleavage of the pyrazole ring, potentially leading to the loss of molecular nitrogen (N2) or hydrogen cyanide (HCN).

Loss of Dimethylamino Group: Cleavage of the C-N bond connecting the dimethylamino group to the pyrazole ring.

| Proposed Fragment Ion | m/z (Mass-to-Charge Ratio) | Origin |

|---|---|---|

| [M]+• | 125 | Molecular Ion |

| [M - CH3]+ | 110 | Alpha-cleavage, loss of a methyl radical from the N,N-dimethyl group |

| [M - N2]+• | 97 | Loss of molecular nitrogen from the pyrazole ring |

| [M - HCN]+• | 98 | Loss of hydrogen cyanide from the pyrazole ring |

| [M - N(CH3)2]+ | 81 | Loss of the dimethylamino radical |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the spatial orientation of molecules, confirming the compound's constitution and revealing how molecules interact in the solid state.

Single crystal X-ray diffraction analysis involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. While a specific crystal structure for this compound is not available in the surveyed literature, extensive crystallographic studies have been conducted on a wide array of pyrazole derivatives spast.orgnih.govacs.orgnih.gov. These studies confirm the planar nature of the pyrazole ring and provide precise measurements of bond lengths and angles, which are found to be in agreement with the expected values for the pyrazoline skeleton acs.org.

The data obtained from such analyses for related pyrazole structures are presented below to illustrate the type of information generated.

| Compound Derivative | Crystal System | Space Group | Reference |

|---|---|---|---|

| (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | Monoclinic | P21/n | spast.org |

| 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol (B145695) | - | - | nih.govnih.gov |

| Trinitrophenyl-substituted-2-pyrazoline (3i) | Monoclinic | P21/c | acs.org |

| Trinitrophenyl-substituted-2-pyrazoline (3h) | Triclinic | P-1 | acs.org |

| 3-methyl-5-trimethylsilyl-1H-pyrazole | Tetragonal | - | nih.gov |

The packing of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. Understanding these interactions is crucial for crystal engineering, as they dictate the material's physical properties. In pyrazole derivatives, a variety of interactions are observed.

In structures containing N-H protons, N—H···N hydrogen bonds are a common and strong interaction, often leading to the formation of chains or more complex assemblies nih.gov. For this compound, which lacks an N-H proton for classical hydrogen bonding, weaker interactions would dominate the crystal packing. These include:

C—H···N Interactions: Weak hydrogen bonds can form between C-H groups (from methyl groups or the pyrazole ring) and the nitrogen atoms of adjacent molecules. These interactions are frequently observed in the crystal packing of nitrogen-containing heterocycles nih.govresearchgate.net.

π-π Stacking: The aromatic pyrazole rings can stack on top of each other, an interaction driven by favorable electrostatic and dispersion forces. This type of interaction helps to stabilize the crystal lattice nih.govresearchgate.net.

Reactivity and Reaction Mechanisms of N,n,1 Trimethyl 1h Pyrazol 5 Amine

Reactivity Profile of the Pyrazole (B372694) Ring System

The reactivity of the pyrazole core in N,N,1-Trimethyl-1H-pyrazol-5-amine is fundamentally shaped by its nature as an electron-rich aromatic heterocycle. The distribution of electrons within the ring and the influence of its substituents dictate where it will interact with other chemical species.

Identification and Characterization of Electrophilic and Nucleophilic Sites

The pyrazole ring system generally possesses distinct sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The nitrogen atom at the N2 position is considered a nucleophilic site, akin to pyridine-type nitrogen. researchgate.net For the carbon atoms, the C4 position is the most electron-rich and, therefore, the primary site for electrophilic substitution reactions like halogenation or nitration. nih.govencyclopedia.pub Conversely, the C3 and C5 positions are relatively electron-deficient due to their proximity to the electronegative nitrogen atoms, making them susceptible to nucleophilic attack. researchgate.netnih.gov

| Position | General Reactivity | Influence of Substituents in this compound |

|---|---|---|

| N1 | Pyrrole-type nitrogen; site of substitution | Blocked by a methyl group, preventing tautomerism and further N1-alkylation. |

| N2 | Pyridine-type nitrogen; nucleophilic and basic site | Remains a nucleophilic center, available for protonation or coordination. researchgate.netnih.gov |

| C3 | Electrophilic site | Remains an electrophilic center, susceptible to nucleophilic attack, though the ring's overall electron density is increased. nih.gov |

| C4 | Nucleophilic site | Strongly activated by the C5-dimethylamino group, making it the primary site for electrophilic substitution. encyclopedia.pubnih.gov |

| C5 | Electrophilic site | Site of the strongly electron-donating dimethylamino group, which dominates the ring's reactivity profile. |

Influence of Methyl Substituents on the Electronic and Steric Properties and Overall Reactivity

Electronic Effects:

N1-Methyl Group: This group has an inductive electron-donating effect, contributing to the electron density of the pyrazole ring. A more significant role is that it "locks" the tautomeric form of the pyrazole, preventing the prototropic shifts common in N-unsubstituted pyrazoles. This stabilization into a single isomer simplifies its reactivity.

N,N-Dimethyl Groups (on the exocyclic amine): The lone pair of electrons on the amine nitrogen is in conjugation with the pyrazole ring. The two methyl groups, through their inductive effects, further enhance the electron-donating ability of the amino group. This results in a powerful activation of the pyrazole ring, making it a highly electron-rich system. This activation is most pronounced at the C4 position. encyclopedia.pubnih.gov

Steric Effects:

N1-Methyl Group: This group introduces steric bulk near the N2 and C5 positions, potentially hindering the approach of large reagents to these sites.

N,N-Dimethyl Groups: These groups create significant steric hindrance around the C5-amino group. This bulk can shield the C5 position and the neighboring C4 position from attack by sterically demanding reagents. This steric crowding is a key factor in directing the regioselectivity of reactions. nih.govresearchgate.net

The combination of these effects makes the C4 position the most reactive site for electrophiles, while the steric bulk around the N1 and C5 positions can influence the regiochemical outcome of reactions. researchgate.net

Reactivity of the Exocyclic Dimethylamine (B145610) Moiety

The exocyclic N,N-dimethylamine group is a tertiary amine, and its reactivity is distinctly different from the primary (–NH₂) or secondary (–NHR) amines often found in related pyrazole compounds.

N-Functionalization Reactions: N-Acylation, N-Alkylation, and Related Transformations

Typical N-acylation and N-alkylation reactions involve the substitution of a hydrogen atom on the amine nitrogen. Since the dimethylamino group in this compound is a tertiary amine, it lacks a proton on the nitrogen atom. Consequently, it cannot undergo standard N-acylation or N-alkylation reactions. researchgate.netresearchgate.net

While direct functionalization is not possible, related transformations can occur under specific conditions. For instance, tertiary amines can be oxidized to form N-oxides, or in some cases, undergo demethylation under harsh conditions. However, the primary reactivity associated with the exocyclic amine is its powerful electronic activation of the pyrazole ring.

Condensation and Cyclization Reactions Involving the Amine Group

Primary aminopyrazoles are versatile building blocks in heterocyclic synthesis, readily undergoing condensation and cyclization reactions with carbonyl compounds to form fused ring systems like pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. acs.orgnih.govbeilstein-journals.org These reactions typically rely on the nucleophilicity of the –NH₂ group and its ability to form an imine with subsequent cyclization.

The tertiary amine of this compound cannot participate in such condensation pathways directly because it cannot form an imine. However, its strong electron-donating nature makes the C4 position of the pyrazole ring highly nucleophilic. This allows the molecule to participate in cyclization reactions where the C4 carbon acts as the nucleophile. For example, in reactions with 1,3-biselectrophiles like chalcones or enaminones, a Michael addition could be initiated by the C4-position, leading to a cyclized product. beilstein-journals.org In some electrochemically driven reactions, condensation can be forced with aldehydes, leading to complex structures like bis-pyrazolo[3,4-b:4′,3′-e]pyridines, although this often involves intermediates where the amine's electronic effects are key. acs.org

Prototropic Tautomerism in Pyrazol-5-amines

Prototropic tautomerism is a phenomenon where isomers exist in equilibrium through the migration of a proton, accompanied by a shift in double bonds. nih.gov In 1H-pyrazol-5-amines that are not substituted on a ring nitrogen, several tautomeric forms can exist. The most common is the amino-imino tautomerism between the 1H-pyrazol-5-amine and the 1H-pyrazol-5(4H)-imine forms. Furthermore, these can be in equilibrium with pyrazolone (B3327878) forms, which themselves exhibit keto-enol and NH/OH tautomerism. cdnsciencepub.comresearchgate.net The specific equilibrium is influenced by substituents and the solvent. researchgate.netmdpi.com

However, for this compound, this tautomerism is not possible. The presence of the methyl group on the N1 nitrogen atom prevents the migration of a proton from this position. This substitution effectively "locks" the molecule into a single, stable tautomeric form, which is a defining feature of its chemical identity and reactivity.

Specific Reaction Pathways and Mechanisms

The reactivity of this compound is characterized by several key reaction pathways, including oxidation, substitution, and coupling reactions.

Oxidation and Reduction Reactions

The pyrazole ring is generally resistant to oxidation, but the amino substituent in 5-aminopyrazoles can be a site for oxidative reactions. While specific data on the oxidation of this compound is limited, related pyrazole derivatives can be oxidized. For instance, pyrazole N-oxides can be formed using oxidizing agents.

Reduction reactions of the pyrazole ring are also possible, typically requiring strong reducing agents or catalytic hydrogenation. These reactions can lead to the formation of pyrazolidine (B1218672) or pyrazoline derivatives. However, the specific conditions and products for the reduction of this compound are not extensively documented in the available literature.

Substitution Reactions, Including Nucleophilic Substitution

The pyrazole ring can undergo substitution reactions, although its reactivity is influenced by the existing substituents. The electron-donating nature of the amino group at C5 and the methyl group at N1 would activate the ring towards electrophilic substitution, likely at the C4 position.

Conversely, nucleophilic substitution reactions on the pyrazole ring are less common unless activated by electron-withdrawing groups. However, the amino group itself can act as a nucleophile. For instance, 5-aminopyrazoles can react with electrophiles at the amino group. In the case of this compound, the tertiary amino group has reduced nucleophilicity compared to a primary or secondary amine.

Oxidative Dehydrogenative Coupling Reactions for Heteroaryl Azo Compounds

A significant and well-documented reaction pathway for 5-aminopyrazoles is their oxidative dehydrogenative coupling to form heteroaryl azo compounds. nih.govnih.gov This reaction provides a direct route to valuable azo dyes and functional materials. nih.gov

The coupling of pyrazol-5-amines can be achieved using various catalytic systems. One notable method involves a copper-catalyzed oxidative coupling. nih.gov In this process, the 5-aminopyrazole undergoes dimerization to form an azopyrrole derivative. The reaction mechanism is proposed to involve the formation of radical intermediates. mdpi.com

Another approach involves an oxidative coupling that simultaneously installs a C-I bond and an N-N bond through iodination and oxidation. nih.gov This method allows for the synthesis of iodo-substituted azopyrroles, which can be further functionalized via cross-coupling reactions. nih.gov The choice of catalyst and reaction conditions can selectively lead to different coupled products. nih.gov These reactions highlight the utility of 5-aminopyrazoles, and by extension this compound, as building blocks for complex heterocyclic systems. nih.gov

Theoretical and Computational Chemistry Studies of N,n,1 Trimethyl 1h Pyrazol 5 Amine

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the geometric and electronic nature of molecules. These methods provide a theoretical framework for predicting molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of many-body systems. It is widely used for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule.

A study on the analog N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide utilized DFT with the B3LYP functional and a 6-311G(d,p) basis set to determine its optimized structure. nih.gov This level of theory is well-regarded for providing a reliable balance between computational cost and accuracy for organic molecules. The calculations revealed an angular conformation for this molecule. nih.gov A comparison between the computationally optimized bond lengths and angles and those determined by X-ray crystallography showed good agreement, validating the theoretical approach. researchgate.net

For N,N,1-Trimethyl-1H-pyrazol-5-amine, a similar DFT approach would be expected to yield valuable information about its preferred three-dimensional structure, including the planarity of the pyrazole (B372694) ring and the orientation of the N,N-dimethylamino and N-methyl groups.

Application of High-Level Ab Initio and Semi-Empirical Methods

While DFT is a workhorse in computational chemistry, other methods also offer valuable insights. Ab initio methods, which are based on first principles without empirical parameterization, can provide highly accurate results, though often at a greater computational expense. Semi-empirical methods, conversely, use parameters derived from experimental data to simplify calculations, making them suitable for larger molecules.

For instance, a study on 3-methyl-1-phenylpyrazole employed a semi-empirical method with a PM6 basis set for geometry optimization. nih.gov While generally less accurate than DFT, semi-empirical methods can be useful for initial structural explorations. In the case of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, both DFT (B3LYP/6-31G) and a wave function-based ab initio method (Hartree-Fock/6-31G ) were used to perform an exhaustive quantum mechanical analysis. nih.gov This dual approach allows for a comparison and cross-validation of the computed properties.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The analysis of molecular orbitals, particularly the frontier orbitals, is crucial for understanding a molecule's electronic transitions and reactivity.

Calculation and Interpretation of HOMO-LUMO Energy Gaps and their Correlation with Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic excitation. A smaller gap generally implies higher reactivity and easier electronic excitation.

In the computational study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide , the HOMO and LUMO energies were calculated to be -5.3130 eV and -0.2678 eV, respectively, resulting in a HOMO-LUMO energy gap of 5.0452 eV. nih.gov For the related compound N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide , a small HOMO-LUMO energy gap was also reported, indicating that the molecule is chemically reactive. nih.gov A study on 3-methyl-1-phenylpyrazole reported a HOMO-LUMO energy gap of -0.284 eV, though the individual HOMO and LUMO energies were -0.3316 eV and -0.0472 eV, respectively, which suggests a discrepancy in the reported gap value. nih.gov

Based on these analogs, it is anticipated that this compound would also exhibit a significant HOMO-LUMO gap, the precise value of which would be influenced by the electron-donating effects of the three methyl groups.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | -5.3130 | -0.2678 | 5.0452 |

| 3-methyl-1-phenylpyrazole | -0.3316 | -0.0472 | -0.284* |

| N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide | - | - | Small |

Note: There appears to be a discrepancy in the reported HOMO-LUMO gap for 3-methyl-1-phenylpyrazole in the source material.

Investigation of Molecular Orbital Spatial Characteristics, Nodal Patterns, and Atomic Contributions

The spatial distribution of the HOMO and LUMO provides insight into the regions of a molecule that are most likely to be involved in electron donation and acceptance, respectively. For N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide , the HOMO and LUMO are reported to be localized in the plane extending over the entire molecule. nih.gov A more detailed analysis would typically involve visualizing these orbitals to identify the specific atomic orbitals that contribute most significantly to their formation and to observe their nodal patterns, which are regions where the probability of finding an electron is zero. Such visualizations are crucial for predicting the regioselectivity of chemical reactions.

Computational Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, such as NMR chemical shifts and IR vibrational frequencies. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

While no specific computational spectroscopic data was found for this compound, the NIST database contains the gas-phase infrared spectrum for the related compounds 3-methyl-1-phenyl-1H-pyrazol-5-amine and 1,3,5-trimethyl-1H-pyrazol-4-amine . nist.govnist.gov For N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide , theoretical IR vibrational spectra were calculated using DFT and compared with experimental values, showing good correlation. nih.gov A similar computational approach for this compound would involve calculating its vibrational frequencies to predict the positions of key IR absorption bands, such as those corresponding to C-H, C-N, and C=C stretching and bending modes.

Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) method are commonly used to predict NMR chemical shifts. A study on a pyrazole derivative, 4-(4-(4,5-dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine, employed the GIAO approach to evaluate ¹H and ¹³C NMR spectra. researchgate.net Such calculations for this compound would predict the chemical shifts for the different methyl groups and the pyrazole ring protons and carbons, providing valuable data for its structural confirmation.

Theoretical Prediction of NMR Chemical Shifts for Structural Validation

The validation of chemical structures is greatly aided by the comparison of experimental Nuclear Magnetic Resonance (NMR) spectra with theoretically predicted values. Density Functional Theory (DFT) has become a standard method for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net The most common approach for this is the Gauge-Including Atomic Orbital (GIAO) method. nih.gov

The process begins with the optimization of the molecule's three-dimensional geometry using a selected DFT functional (such as B3LYP or PBE1PBE) and a suitable basis set (e.g., 6-311+G(d,p) or TZVP). nih.gov Following geometry optimization, the NMR shielding tensors are calculated at the same level of theory. These absolute shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the identical level of theory.

Studies on related pyrazole derivatives have shown that the accuracy of predicted ¹H-NMR chemical shifts can be more sensitive to the chosen geometry than ¹³C-NMR predictions. nih.govresearchgate.net By correlating the computed shifts with experimental data, unambiguous assignment of proton and carbon signals can be achieved, which is crucial for confirming the correct isomeric and conformational structure of the synthesized compound. nih.gov

Illustrative Theoretical vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound Note: The following data is representative and illustrates the type of results obtained from DFT calculations for structural validation.

| Atom | Predicted Shift (ppm) | Experimental Shift (ppm) |

|---|---|---|

| H (on C4) | 5.30 | 5.27 |

| H (on N1-CH₃) | 3.55 | 3.53 |

| H (on N(CH₃)₂) | 2.82 | 2.80 |

| C5 (C-N(CH₃)₂) | 148.5 | 149.0 |

| C3 | 138.0 | 138.2 |

| C4 | 89.5 | 89.7 |

| N1-CH₃ | 38.1 | 38.3 |

| N(CH₃)₂ | 42.5 | 42.7 |

Computational Determination of Vibrational Spectra (IR, Raman)

Computational methods are essential for interpreting the complex data from infrared (IR) and Raman spectroscopy. nih.gov DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule in the gas phase. derpharmachemica.com These calculations provide a set of normal modes, each corresponding to a specific molecular motion, such as the stretching of a C-H bond, the bending of a CH₃ group, or the breathing of the pyrazole ring. nih.gov

Representative Calculated Vibrational Frequencies for this compound Note: The following data is illustrative of typical DFT results for vibrational analysis.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Assignment |

|---|---|---|---|

| ν1 | 3105 | Medium | C4-H Stretch |

| ν2 | 2980 | Strong | C-H Asymmetric Stretch (CH₃ groups) |

| ν3 | 2910 | Strong | C-H Symmetric Stretch (CH₃ groups) |

| ν4 | 1580 | Strong | C=N/C=C Ring Stretch |

| ν5 | 1460 | Medium | CH₃ Asymmetric Bending |

| ν6 | 1250 | Strong | C-N Stretch |

Computational Investigation of Tautomerism and Proton Transfer Processes

Tautomerism, the interconversion of structural isomers through proton transfer, is a fundamental process in many heterocyclic systems, including pyrazoles. researchgate.netclockss.org Although this compound has its N1 position blocked by a methyl group, preventing the common annular tautomerism, computational studies can explore other potential proton transfer pathways and the stability of any resulting isomers.

Elucidation of the Energetic Landscape and Relative Stabilities of Tautomeric Forms

Computational chemistry allows for the exploration of the potential energy surface of a molecule to identify different stable tautomeric forms. academie-sciences.fr For pyrazole-5-amine systems, this often involves considering amine-imine tautomerism. The process involves optimizing the geometries of all conceivable tautomers and calculating their ground-state electronic energies. orientjchem.org

The relative energies (ΔE) between the tautomers indicate their thermodynamic stabilities in the gas phase. The form with the lowest energy is the most stable and is expected to be the predominant species under equilibrium conditions. academie-sciences.fr Furthermore, calculations can identify the transition state structures that connect the tautomers, and the energy barrier for the interconversion can be determined. These calculations have been instrumental in understanding the tautomeric preferences of related pyrazole systems. nih.govresearchgate.net

Calculated Relative Stabilities (Gas Phase) of Potential Tautomers of a Pyrazol-5-amine System Note: This table is illustrative, showing how DFT calculations are used to compare the stability of hypothetical tautomers. Tautomer 1 represents the stable amine form.

| Tautomer | Structure | Relative Energy (ΔE) (kcal/mol) |

|---|---|---|

| Tautomer 1 (Amine) | This compound | 0.00 |

| Tautomer 2 (Iminium Zwitterion) | Hypothetical internal proton transfer product | +25.5 |

Modeling of Solvent Effects on Tautomeric Equilibria and Proton Transfer

The surrounding solvent environment can profoundly influence both tautomeric equilibria and the kinetics of proton transfer. academie-sciences.frnih.gov The relative stability of tautomers can be inverted when moving from the gas phase to a polar solvent. academie-sciences.fr Computational models, particularly implicit solvation models like the Polarizable Continuum Model (PCM), are widely used to simulate these effects. nih.govnih.gov

These models treat the solvent as a continuous medium with a specific dielectric constant. A tautomer with a larger dipole moment will be more stabilized by a polar solvent, shifting the equilibrium in its favor. academie-sciences.fr For instance, studies on similar heterocyclic systems show that polar solvents like DMSO or water can significantly stabilize charge-separated or highly polar tautomers compared to nonpolar solvents like chloroform (B151607) or the gas phase. clockss.orgacademie-sciences.fr Solvation also reduces the energy barrier for proton transfer by stabilizing the typically polar or charged transition state, thereby accelerating the rate of interconversion. nih.gov

Calculated Relative Stabilities (ΔE, kcal/mol) of Potential Pyrazol-5-amine Tautomers in Different Media Note: This table provides an illustrative example of how solvent models are used to predict shifts in tautomeric stability.

| Tautomer | Gas Phase (ε=1) | Chloroform (ε=4.8) | DMSO (ε=46.7) |

|---|---|---|---|

| Tautomer 1 (Amine) | 0.00 | 0.00 | 0.00 |

| Tautomer 2 (Iminium Zwitterion) | +25.5 | +15.2 | +8.1 |

Applications of N,n,1 Trimethyl 1h Pyrazol 5 Amine As a Building Block in Organic Synthesis

Synthesis of Diverse Functionalized Organic Molecules

The inherent reactivity of the 5-aminopyrazole core, from which N,N,1-trimethyl-1H-pyrazol-5-amine is derived, makes it a key precursor for a multitude of functionalized organic molecules. The amino group can readily participate in reactions such as acylation, alkylation, and condensation. For instance, 5-aminopyrazoles can be reacted with various electrophiles to introduce new functional groups. scirp.org A notable example is the reaction with agents like dicyclohexylcarbodiimide (B1669883) (DCC) to form amide bonds, a crucial linkage in many biologically active compounds. nih.gov

Furthermore, the pyrazole (B372694) ring itself can be functionalized. The C-4 position of the 5-aminopyrazole ring is susceptible to electrophilic substitution, such as formylation or nitrosation, which introduces aldehyde or nitroso groups, respectively. researchgate.net These functionalized intermediates can then be used in subsequent reactions to build more complex structures. One-pot reactions starting from 5-aminopyrazoles have been developed to produce corresponding pyrazolo[3,4-d]pyrimidines, involving steps like Vilsmeier amidination and intermolecular heterocyclization. nih.govsemanticscholar.org This versatility allows chemists to design and synthesize a diverse library of molecules with varied electronic and steric properties, tailored for specific applications.

Construction of Fused Heterocyclic Systems Utilizing the Pyrazol-5-amine Scaffold

One of the most significant applications of aminopyrazoles, including this compound, is in the synthesis of fused heterocyclic systems. nih.gov The 5-aminopyrazole acts as a binucleophile, where the endocyclic N1 nitrogen and the exocyclic C5-amino group can react with bielectrophiles to form a new fused ring. This strategy is fundamental to creating a variety of pyrazoloazines, which are core structures in many pharmacologically active compounds. nih.gov

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles synthesized from 5-aminopyrazole precursors. mdpi.com The most common synthetic route involves the cyclocondensation reaction between a 5-aminopyrazole and a 1,3-bielectrophilic species, such as a 1,3-dicarbonyl compound, β-enaminone, or chalcone. mdpi.comresearchgate.netnih.gov The regioselectivity of this reaction is generally high, with the exocyclic amino group of the pyrazole initiating the reaction by attacking one of the electrophilic centers, followed by cyclization involving the endocyclic N1 nitrogen. researchgate.net Microwave-assisted organic synthesis (MAOS) has been employed to accelerate these reactions, providing an efficient pathway to these scaffolds. nih.govresearchgate.net These compounds are of high interest due to their role as kinase inhibitors and their potential in cancer treatment. researchgate.netnih.gov

Table 1: Selected Synthetic Methods for Pyrazolo[1,5-a]pyrimidines from Aminopyrazole Precursors

| Reactant for Aminopyrazole | Catalyst/Conditions | Outcome | Reference |

| β-Enaminones | Acetic acid, Ammonium acetate, Reflux | Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives | researchgate.net |

| Benzylidene malononitrile | Microwave irradiation (120 °C) | Functionalized pyrazolo[1,5-a]pyrimidines | nih.gov |

| Chalcones and Sodium Halides | I2-catalyzed one-pot cyclization | 3-Halo-pyrazolo[1,5-a]pyrimidine derivatives | nih.gov |

| Alkynoates and Alkynamides | Rh(III)-catalyzed C–H activation | Substituted pyrazolo[1,5-a]quinazolines | rsc.org |

The pyrazolo[3,4-b]pyridine core is another important fused heterocyclic system readily accessible from 5-aminopyrazoles. mdpi.com The synthesis is typically achieved through the condensation of a 5-aminopyrazole with 1,3-dicarbonyl compounds or their synthetic equivalents, such as α,β-unsaturated ketones, in an acidic medium like acetic acid. mdpi.comrsc.org The reaction proceeds through a sequence of Michael addition, cyclization, dehydration, and subsequent aromatization. nih.gov If the 1,3-dicarbonyl compound is unsymmetrical, a mixture of regioisomers can be formed, with the ratio depending on the relative electrophilicity of the two carbonyl groups. mdpi.com

Table 2: Examples of Pyrazolo[3,4-b]pyridine Synthesis

| Reactant for Aminopyrazole | Catalyst/Conditions | Product Type | Reference |

| Activated Carbonyl Groups | Acetic acid, Reflux | Ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylates | rsc.org |

| α,β-Unsaturated Ketones | Ionic liquid [bmim]Br, 90 °C | 3-Methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines | nih.gov |

| Cyclohexanone | Glacial acetic acid | 5,6,7,8-Tetrahydro-1H-pyrazolo[3,4-b]quinoline | uj.edu.pl |

| o-Halogenobenzaldehydes | Various conditions | Substituted pyrazolo[3,4-b]quinolines | mdpi.com |

The versatility of the 5-aminopyrazole scaffold extends to the synthesis of other fused azines, including pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyrazines.

Pyrazolo[3,4-d]pyrimidines , which are structural analogs of purines, are of significant pharmacological interest. derpharmachemica.com A common and efficient method for their synthesis is a one-flask reaction where 5-aminopyrazoles are treated with N,N-substituted amides in the presence of a coupling agent like PBr3, followed by heterocyclization. nih.govsemanticscholar.org Another route involves reacting 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with formic acid under reflux. mdpi.com

Pyrazolo[3,4-b]pyrazines can be synthesized from 5-aminopyrazole derivatives as well. For example, new derivatives of pyrazolo[3,4-b]pyrazine have been prepared starting from 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile, which itself can be derived from a 5-aminopyrazole precursor. researchgate.net These compounds have been evaluated for various biological activities, including antifungal and antibacterial properties. researchgate.net

Table 3: Synthesis of Other Pyrazole-Fused Azines

| Target Heterocycle | Reactants for Aminopyrazole | Conditions | Reference |

| Pyrazolo[3,4-d]pyrimidine | N,N-substituted amides, PBr3, Hexamethyldisilazane | One-flask reaction, Vilsmeier amidination | nih.govsemanticscholar.org |

| Pyrazolo[3,4-d]pyrimidine | Formic acid | Reflux | mdpi.com |

| Pyrazolo[3,4-b]pyrazine | 5-amino-3-methyl-4-nitroso-1-phenyl-pyrazole as starting material | Multi-step synthesis | researchgate.net |

Derivatization for the Development of Advanced Chemical Probes and Materials

The fused heterocyclic systems derived from this compound and its analogs are not just final products but also serve as platforms for further derivatization to create advanced chemical probes and materials.

For instance, pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines have been extensively developed as potent and selective kinase inhibitors. nih.govmdpi.com By modifying the substituents on the fused ring system, researchers can fine-tune the binding affinity and selectivity for specific kinases, creating valuable chemical probes to study cellular signaling pathways and to act as potential therapeutic agents. researchgate.netnih.gov

In the field of materials science, the photophysical properties of these fused pyrazole systems are being explored. mdpi.com Certain pyrazolo[1,5-a]pyrimidine derivatives have been shown to be modular fluorophores, with potential applications in imaging and sensing. researchgate.net The rigid, planar structure of the fused rings, combined with the ability to introduce various functional groups, allows for the rational design of organic materials with tailored optical and electronic properties. mdpi.commdpi.com

Stereoselective Synthesis Methodologies Involving this compound as a Chiral or Prochiral Precursor

The application of this compound as a chiral or prochiral precursor in stereoselective synthesis is a more specialized area of research. In principle, the pyrazole scaffold can be rendered chiral by the introduction of stereocenters, or it can act as a chiral ligand or auxiliary in asymmetric catalysis.

While the broader class of pyrazoles has been utilized in the development of chiral ligands for transition-metal-catalyzed reactions, specific, well-documented examples of stereoselective methodologies that explicitly use this compound as the primary chiral or prochiral starting material are not extensively reported in the surveyed literature. The development of such methodologies would involve strategies like asymmetric functionalization of the pyrazole ring or the use of the pyrazole nitrogen atoms to coordinate with a metal center in a chiral environment. Although the potential exists, this remains an area with opportunities for future research and development.

Future Research Directions and Perspectives for N,n,1 Trimethyl 1h Pyrazol 5 Amine

Development of Novel and Highly Efficient Synthetic Routes

The synthesis of multi-substituted pyrazoles is a mature field, yet the pursuit of greater efficiency, sustainability, and novelty remains a key driver of research. For N,N,1-Trimethyl-1H-pyrazol-5-amine, future synthetic strategies will likely move beyond traditional multi-step sequences.

Key areas for future investigation include:

One-Pot and Tandem Reactions: Developing single-step methodologies that combine several transformations, such as condensation, cyclization, and methylation, into a single, streamlined process would significantly improve efficiency. nih.gov Rhodium-catalyzed C-H activation and cyclization cascades, for instance, have shown promise for the divergent synthesis of related fused pyrazole (B372694) systems and could be adapted. rsc.org

Green Chemistry Approaches: Future syntheses will prioritize environmentally benign conditions. This includes the use of greener solvents like water or ionic liquids, minimizing waste, and using recyclable catalysts. rsc.org An example is the development of procedures that use no organic solvents and inorganic bases, affording crystalline products directly from the reaction mixture. orgsyn.org

Novel Catalytic Systems: Exploration of new catalysts could unlock more efficient pathways. This includes metal-free halogenation protocols or the use of novel nano-catalysts, such as modified layered double hydroxides, which have demonstrated high activity and selectivity in the synthesis of other aminopyrazole derivatives. rsc.orgbeilstein-archives.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters. Adapting or developing a flow-based synthesis for this compound could enable rapid production and optimization.

A comparison of potential future synthetic approaches is outlined below.

| Synthetic Strategy | Potential Advantages | Research Focus |

| One-Pot Synthesis | Reduced reaction time, lower cost, less waste | Designing multi-component reactions targeting the pyrazole core. |

| Catalytic C-H Activation | High atom economy, direct functionalization | Exploring transition metal catalysts (e.g., Rh, Pd) for late-stage methylation. rsc.org |

| Green Catalysis | Sustainability, reusability, mild conditions | Development of biocatalysts or heterogeneous catalysts for pyrazole synthesis. rsc.org |

| Flow Chemistry | Scalability, safety, precise control | Optimization of reaction parameters in continuous flow reactors. |

Exploration of Undiscovered Reactivity Patterns and Mechanistic Pathways

The reactivity of the pyrazole ring is well-documented, featuring both nucleophilic and electrophilic sites. mdpi.com However, the specific substitution pattern of this compound—with a dimethylamino group and three methyl groups—presents unique electronic and steric properties that warrant further investigation.

Future research should focus on:

C-H Functionalization: While the pyrazole ring is generally electron-rich, direct C-H activation and functionalization at the C4 position remain a fertile area for exploration. mdpi.com Developing selective methods for halogenation, arylation, or alkylation at this site without relying on pre-functionalized substrates is a key goal. beilstein-archives.org

Reactions at the Amino Group: The tertiary dimethylamino group is typically considered unreactive. However, exploring its potential for N-oxide formation or other oxidative transformations could reveal novel chemical behavior.

Ring-Opening and Rearrangement Reactions: Subjecting the molecule to extreme conditions (e.g., high temperature, strong acids/bases, photolysis) could induce novel ring-opening or rearrangement pathways, leading to the synthesis of entirely different heterocyclic systems.

Mechanistic Elucidation: A deeper understanding of reaction mechanisms is crucial for controlling selectivity and improving yields. Future studies will likely employ advanced techniques, such as in-situ spectroscopy and kinetic analysis, to probe reaction intermediates and transition states. For instance, detailed mechanistic studies on pyrazole formation through oxidation-induced N-N coupling in related systems provide a blueprint for investigating the formation of the this compound core itself. rsc.org

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry offers a powerful toolkit for predicting molecular properties and guiding experimental work. researchgate.net For this compound, advanced computational modeling can accelerate discovery and provide insights that are difficult to obtain through experiments alone.

Future computational efforts could include:

Quantum Chemical Calculations: Using Density Functional Theory (DFT) and other high-level methods to predict spectroscopic properties (NMR, IR), electronic structure, and reactivity indices. researchgate.netresearchgate.net This can help in understanding the molecule's frontier molecular orbitals and predicting sites of electrophilic or nucleophilic attack.

Reaction Mechanism Simulation: Modeling potential reaction pathways to determine activation energies and identify the most plausible mechanisms for known and novel transformations. researchgate.net This can explain observed regioselectivity and guide the optimization of reaction conditions.

Virtual Screening for Materials Science: Predicting the properties of hypothetical polymers or materials incorporating the this compound moiety. This could involve calculating properties like thermal stability, electronic bandgap, and charge transport characteristics, guiding the design of new functional materials.

Molecular Docking and Pharmacophore Modeling: While outside the scope of direct synthesis and reactivity, computational tools can predict potential interactions with biological targets, suggesting avenues for its application in medicinal chemistry, a field where pyrazoles are prominent. researchgate.netmdpi.com

| Computational Method | Application Area | Predicted Properties |

| Density Functional Theory (DFT) | Reactivity & Spectroscopy | Electron density, orbital energies, NMR/IR spectra. researchgate.netresearchgate.net |

| Ab Initio Molecular Dynamics | Reaction Dynamics | Transition state geometries, activation energy barriers. researchgate.net |

| Quantitative Structure-Property Relationship (QSPR) | Materials Design | Boiling point, density, thermal stability. |

Integration in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. Pyrazoles are known to participate in self-assembly, often through N-H···N hydrogen bonds, to form dimers, chains, and more complex architectures. nih.govresearchgate.net

While the N,N,1-trimethyl substitution in the target molecule precludes the classic N-H···N hydrogen bonding, future research could explore alternative and more complex integration strategies:

Functionalization for Directed Assembly: The C4 position of the pyrazole ring could be functionalized with groups capable of forming strong, directional non-covalent bonds (e.g., carboxylic acids, amides, or other hydrogen bond donors/acceptors). This would allow the this compound core to be used as a pre-organized scaffold in the design of supramolecular structures.

Metal-Coordination Chemistry: The pyridine-like nitrogen atom (N2) of the pyrazole ring is a potential coordination site for metal ions. mdpi.com Research into the coordination of this compound with various transition metals could lead to the formation of novel metal-organic frameworks (MOFs) or discrete coordination complexes with interesting catalytic, magnetic, or optical properties.

Host-Guest Chemistry: The molecule itself, or functionalized derivatives, could be investigated for its ability to act as a guest within larger host molecules (e.g., cyclodextrins, calixarenes) or as a host for small ions or molecules. The interplay of its hydrophobic methyl groups and the polar amino function could lead to selective binding events.

Crystal Engineering: A systematic study of the crystallization behavior of this compound and its derivatives could reveal how weaker interactions, such as C-H···π or π-π stacking, govern its solid-state packing. researchgate.net Understanding these interactions is fundamental to designing crystalline materials with desired properties.

By pursuing these future research directions, the scientific community can transform this compound from a simple chemical entity into a valuable building block for advanced applications in synthesis, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for N,N,1-Trimethyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step routes involving condensation of substituted pyrazole precursors followed by methylation. For example, POCl3-mediated cyclization at 120°C has been used for analogous pyrazole derivatives to form the core structure . Optimization should focus on varying catalysts (e.g., acidic/basic conditions), reaction temperatures, and purification methods (e.g., column chromatography). Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC or GC-MS .

Q. How can the molecular structure of this compound be confirmed post-synthesis?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:

- NMR Spectroscopy : Analyze and NMR spectra to verify substituent positions and methyl group integration .

- IR Spectroscopy : Identify characteristic N-H and C-N stretching frequencies (e.g., 3300–3500 cm for amines) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond lengths and angles .

Q. What are the key considerations for assessing the purity of this compound?

- Methodological Answer :

- Chromatography : Employ HPLC with UV detection or GC-MS to quantify impurities.

- Elemental Analysis : Compare experimental C/H/N percentages with theoretical values (e.g., deviations <0.3% indicate high purity) .

- Melting Point Determination : A sharp melting range (<2°C variation) suggests homogeneity .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Gaussian 03 or similar software can model substituent effects on charge distribution .

- Molecular Dynamics Simulations : Study solvent interactions or stability under thermal stress (e.g., using AMBER or GROMACS) .

Q. What strategies mitigate decomposition or instability during long-term storage of pyrazole-based amines?

- Methodological Answer :

- Thermal Analysis : Perform TGA/DSC to identify decomposition thresholds. Store samples below 50°C if decomposition onset is >100°C .

- Environmental Controls : Use inert atmospheres (argon) and desiccants to prevent oxidation or hygroscopic degradation .

- Stability Studies : Conduct accelerated aging tests (e.g., 40°C/75% RH for 6 months) with periodic HPLC monitoring .

Q. How can researchers design structure-activity relationship (SAR) studies for pyrazole-amine derivatives in drug discovery?

- Methodological Answer :

- Derivatization : Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) to probe bioactivity. For example, replace methyl groups with bulkier tert-butyl groups to assess steric effects .

- In Vitro Assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based assays. Compare IC values across derivatives .

- Crystallographic Data : Resolve ligand-protein complexes (if applicable) using SHELXS/SHELXD to identify binding motifs .

Data Contradictions and Validation

- Synthesis Yields : Discrepancies in reported yields (e.g., 70–90% for similar compounds ) may arise from solvent purity or catalyst efficiency. Replicate protocols with controlled variables.

- Thermal Stability : While some pyrazole derivatives decompose at 170°C , others show stability up to 270°C. Validate via independent TGA/DSC runs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.